molecular formula C10H20N2O2 B11900797 tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate

tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate

Cat. No.: B11900797
M. Wt: 200.28 g/mol
InChI Key: VZWUKGBWIMAIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used in scientific research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various organic molecules and serves as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylazetidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to form stable intermediates makes it valuable in the development of pharmaceuticals and other complex organic molecules .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(2-methylazetidin-2-yl)methyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)11-7-10(4)5-6-12-10/h12H,5-7H2,1-4H3,(H,11,13)

InChI Key

VZWUKGBWIMAIBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.